molecular formula C14H18N4O2 B2957648 1-Isopropyl-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea CAS No. 1396781-76-2

1-Isopropyl-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Cat. No. B2957648
CAS RN: 1396781-76-2
M. Wt: 274.324
InChI Key: ZXFJBWVEFUJLTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route chosen by the chemist. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would include a phthalazine core, which is a bicyclic structure containing two nitrogen atoms. Attached to this core would be a urea group and an isopropyl group. The exact three-dimensional conformation would depend on the specific stereochemistry at each chiral center in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The urea group could participate in reactions involving the carbonyl group or the amine groups. The phthalazine group could potentially undergo reactions at the nitrogen atoms or at the carbon atoms of the benzene rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of unsymmetrically N-nor-dehydroabietyl-N′-isopropyl urea, a derivative of dehydroabietic acid, was analyzed, revealing two crystallorgraphically independent molecules with different conformations co-existing in the structure. This study provides insights into the molecular structure and stability mechanisms, relevant for material science and chemical engineering applications (Rao et al., 2010).

Conformational Adjustments in Urea Assemblies

Research on conformational adjustments over synthons of urea and thiourea-based assemblies revealed insights into the molecular interactions and assembly behavior of urea derivatives. These findings have implications for understanding the structural dynamics of chemical compounds and designing molecular assemblies with specific properties (Phukan & Baruah, 2016).

Synthesis and Reactivity

The synthesis and reactivity of various urea derivatives have been explored, demonstrating their potential in creating high-performance materials. For instance, the use of isopropyl alcohol as a solvent for preparing silicone–urea copolymers showcases the versatility and potential of urea derivatives in polymer science, offering insights into sustainable and efficient synthesis methods (Yilgor et al., 2003).

Environmental Monitoring and Analysis

The development of a competitive enzyme-linked immunosorbent assay (ELISA) suitable for the determination of the urea herbicide isoproturon in water highlights the application of urea derivatives in environmental monitoring and pollution control. This research contributes to the development of sensitive and specific analytical methods for detecting and monitoring contaminants in environmental samples (Katmeh et al., 1994).

Advanced Material Development

The exploration of urea derivatives in the synthesis of high-performance materials, such as the study on the preparation and properties of 1,1,1-trinitroprop-2-yl urea and related compounds, underscores the role of urea derivatives in the development of advanced materials with potential applications in various industries, including defense and aerospace (Axthammer et al., 2016).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its specific molecular targets within the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide an accurate safety profile .

Future Directions

The future research directions for this compound would depend on its intended applications. If it shows promise as a drug, future studies could involve further pharmacological testing, drug delivery optimization, and clinical trials .

properties

IUPAC Name

1-[(3-methyl-4-oxophthalazin-1-yl)methyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2/c1-9(2)16-14(20)15-8-12-10-6-4-5-7-11(10)13(19)18(3)17-12/h4-7,9H,8H2,1-3H3,(H2,15,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFJBWVEFUJLTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=NN(C(=O)C2=CC=CC=C21)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropyl-3-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.